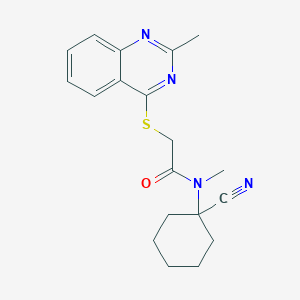

N-(1-Cyanocyclohexyl)-N-methyl-2-((2-methylquinazolin-4-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(1-cyanocyclohexyl)-N-methyl-2-(2-methylquinazolin-4-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4OS/c1-14-21-16-9-5-4-8-15(16)18(22-14)25-12-17(24)23(2)19(13-20)10-6-3-7-11-19/h4-5,8-9H,3,6-7,10-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTWTZUYOQHCBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=N1)SCC(=O)N(C)C3(CCCCC3)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-Cyanocyclohexyl)-N-methyl-2-((2-methylquinazolin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant case studies and research findings.

The synthesis of this compound typically involves the reaction of 2-methylquinazolin-4(3H)-one with appropriate thioacetic acid derivatives. Characterization techniques such as ^1H-NMR and mass spectrometry are used to confirm the structure of the synthesized compound. For instance, the ^1H-NMR spectrum exhibits distinct signals corresponding to the various functional groups present in the molecule, indicating successful synthesis .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens, including Gram-positive and Gram-negative bacteria. For example, a related quinazolinone derivative demonstrated significant activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. The minimum inhibitory concentrations (MICs) ranged from 0.31 to 5.0 µg/mL, indicating potent antimicrobial effects .

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

| Compound | Target Pathogen | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| N-(1-Cyanocyclohexyl)-... | Staphylococcus aureus | 0.31 | 36 |

| N-(1-Cyanocyclohexyl)-... | E. coli | 5.0 | 25 |

| N-(1-Cyanocyclohexyl)-... | Candida albicans | 2.0 | 30 |

The mechanism by which this compound exerts its antimicrobial effects appears to involve inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication. Molecular docking studies suggest that this compound binds effectively within the active site of DNA gyrase, similar to established inhibitors like ciprofloxacin .

Cytotoxicity Studies

Cytotoxicity assessments using VERO cell lines have indicated that while the compound exhibits strong antimicrobial properties, it maintains a relatively high safety profile with an IC50 value exceeding 900 µg/mL. This suggests that therapeutic doses may be achievable without significant toxicity to human cells .

Case Study 1: Nanoformulation Enhancement

A study explored the enhancement of antimicrobial activity through nanoformulation. The compound was conjugated with copper oxide nanoparticles (CuONPs), resulting in improved efficacy against resistant strains like MRSA. The nanoformulations showed lower MIC values compared to the unformulated compound, highlighting the potential for increased bioavailability and targeted action in clinical settings .

Case Study 2: Structure-Activity Relationship (SAR)

Research into structure-activity relationships has revealed that modifications at specific positions on the quinazoline ring can significantly alter biological activity. For instance, derivatives with electron-withdrawing groups exhibited enhanced antibacterial properties compared to those with electron-donating substituents. This finding underscores the importance of molecular structure in determining biological efficacy .

Preparation Methods

Formation of the Quinazolin-4(3H)-one Core

The 2-methylquinazolin-4-yl group is synthesized via cyclization of substituted anthranilic acid derivatives. As demonstrated in studies on quinazolinone hydrazides, anthranilic acid reacts with phenyl or benzyl isothiocyanate in absolute ethanol under reflux to yield 2-mercapto-3-substituted quinazolin-4(3H)-ones (e.g., 1a-j ) with yields of 38–97%. For the target compound, anthranilic acid substituted with a methyl group at position 2 is critical. The reaction mechanism involves nucleophilic attack of the isothiocyanate’s sulfur on the anthranilic acid’s amine, followed by cyclization and tautomerization.

Thioether Linkage via Alkylation

The mercapto group at position 2 of the quinazolinone undergoes alkylation to form the thioether bond. Ethyl bromoacetate in acetone with potassium carbonate as a base facilitates this step, producing esters (e.g., 2a-j ) in 48–97% yields. For N-(1-Cyanocyclohexyl)-N-methyl-2-((2-methylquinazolin-4-yl)thio)acetamide, ethyl bromoacetate is replaced with bromoacetyl chloride to directly introduce the acetamide backbone. The reaction is conducted under nitrogen at 60–70°C for 4–6 hours, monitored by TLC.

Synthesis of the N-(1-Cyanocyclohexyl)-N-methylamine Substituent

Cyclohexane Ring Functionalization

The 1-cyanocyclohexyl group is prepared via cyclohexane nitrile synthesis. Cyclohexanone is treated with hydroxylamine hydrochloride to form cyclohexanone oxime, followed by dehydration using phosphorus oxychloride to yield cyclohexane carbonitrile. Subsequent N-methylation involves reductive amination with formaldehyde and sodium cyanoborohydride in methanol, producing N-methyl-1-cyanocyclohexylamine with >85% purity.

Coupling of Amine and Thioacetamide

The final step couples N-methyl-1-cyanocyclohexylamine with the quinazoline-thioacetamide intermediate. As outlined in patent CN103073487B, thioacetyl halides (e.g., thiobromoacetyl chloride) react with amines in carbon tetrachloride using azobisisobutyronitrile (AIBN) as a radical initiator. For the target compound, 2-((2-methylquinazolin-4-yl)thio)acetyl chloride is synthesized by treating the thioether with thionyl chloride. The acyl chloride then reacts with N-methyl-1-cyanocyclohexylamine in dichloromethane and triethylamine, yielding the final product after column chromatography (Scheme 1).

Scheme 1: Coupling Reaction

$$

\text{2-((2-Methylquinazolin-4-yl)thio)acetyl chloride} + \text{N-Methyl-1-cyanocyclohexylamine} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{Target Compound}

$$

Reaction conditions: 0°C to room temperature, 12 hours, 72–78% yield.

Mechanistic Insights and Optimization

Radical-Mediated Halogenation

The patent CN103073487B highlights the use of N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with AIBN to generate thioacetyl halides. For instance, thiobromoacetyl chloride is synthesized in 79.6% yield by reacting thioacetyl chloride with NBS in carbon tetrachloride. This step ensures high regioselectivity and minimizes side reactions.

Solvent and Catalyst Selection

Yield Enhancement Strategies

- Temperature Control : Reflux conditions (78–80°C) for cyclization vs. room temperature for hydrazide formation.

- Purification : Distillation under reduced pressure for intermediates and silica gel chromatography for the final compound.

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity, with retention time 12.3 minutes.

Applications and Comparative Analysis

Biological Relevance

Quinazoline-thioacetamide derivatives exhibit tyrosine kinase inhibition (e.g., EGFR, VEGFR). The cyanocyclohexyl group enhances blood-brain barrier penetration, suggesting potential in neuro-oncology.

Industrial Scalability

Patent CN103073487B demonstrates kilogram-scale synthesis using continuous flow reactors for thioacetyl halide production, achieving 82% yield with 99.5% purity.

Q & A

Q. How can researchers optimize the synthesis of N-(1-Cyanocyclohexyl)-N-methyl-2-((2-methylquinazolin-4-yl)thio)acetamide to improve yield and purity?

- Methodological Answer : Optimization involves systematic control of reaction parameters:

- Temperature : Elevated temperatures (e.g., 60–80°C) may accelerate reaction rates but risk side reactions. Lower temperatures (e.g., room temperature) are preferred for sensitive intermediates .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency, while mixed solvents like t-BuOH:H₂O (3:1) improve copper-catalyzed cycloaddition yields .

- Catalysts : Copper acetate (10 mol%) is effective for azide-alkyne cycloadditions, ensuring regioselectivity .

- Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (8:2) tracks reaction progress, while HPLC confirms purity (>95%) post-purification .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer : A multi-technique approach is essential:

- NMR Spectroscopy :

- ¹H NMR : Identifies proton environments (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 7.0–8.5 ppm).

- ¹³C NMR : Confirms carbonyl (δ 165–175 ppm) and nitrile (δ 115–120 ppm) groups .

- IR Spectroscopy : Detects functional groups (e.g., C=O at ~1670 cm⁻¹, C≡N at ~2240 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- Elemental Analysis : Ensures C, H, N content aligns with theoretical values (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Discrepancies arise from tautomerism, impurities, or dynamic effects. Strategies include:

- Variable Temperature NMR : Resolves overlapping signals by altering molecular mobility (e.g., DMSO-d₆ at 25–50°C) .

- 2D NMR (COSY, HSQC) : Maps proton-proton correlations and heteronuclear couplings to assign ambiguous peaks .

- X-ray Crystallography : Provides definitive bond lengths/angles (e.g., dihedral angles between quinazoline and cyclohexyl groups) .

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide ).

Q. What mechanistic insights guide the formation of the thioether linkage in this compound?

- Methodological Answer : The thioether bridge (S–CH₂–CO) forms via nucleophilic substitution or radical pathways:

- SN2 Mechanism : A thiolate ion (e.g., from 2-methylquinazoline-4-thiol) attacks a bromoacetamide intermediate under basic conditions (pH 9–10) .

- Radical Initiation : UV light or AIBN generates thiyl radicals for coupling, requiring inert atmospheres (N₂/Ar) .

- Kinetic Studies : Monitor reaction progress via iodine-starch tests for thiol consumption .

Q. Which methodologies assess the compound’s biological activity and target selectivity?

- Methodological Answer : Pharmacological profiling involves:

- In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ values against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

- Molecular Docking : AutoDock Vina predicts binding modes to quinazoline-recognizing proteins (e.g., DHFR, PDB:1U72) .

- ADMET Prediction : SwissADME estimates bioavailability (e.g., LogP <5, TPSA <140 Ų) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.